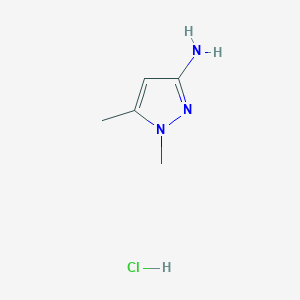

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride

Vue d'ensemble

Description

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, a group to which this compound belongs, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities , implying that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound’s water solubility at 25°c is estimated to be 6777e+004 mg/L , which could potentially influence its bioavailability.

Result of Action

Similar compounds have shown significant antipromastigote activity , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound’s physical form is a pale-yellow to yellow to brown solid, and it is stored in a refrigerator . These factors could potentially influence the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole derivatives. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is CHN·HCl, with a molecular weight of 111.15 g/mol. It features a pyrazole ring structure that contributes to its reactivity and interaction with biological targets. The compound is characterized by its solubility in water and organic solvents, making it suitable for various chemical reactions and formulations .

Synthesis and Derivatives

1,5-Dimethyl-1H-pyrazol-3-amine is often synthesized through several methods involving the reaction of hydrazine derivatives with carbonyl compounds. The synthesis pathways are crucial for producing derivatives that exhibit enhanced biological activity or specificity towards certain targets. For instance, modifications to the pyrazole ring can lead to compounds with improved efficacy as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are significant in cancer therapy .

Antitumor Activity

One of the primary applications of 1,5-Dimethyl-1H-pyrazol-3-amine is in the development of antitumor agents. Its derivatives have been shown to inhibit PI3K, a key enzyme involved in cell growth and metabolism. Inhibiting this pathway can lead to reduced tumor cell proliferation and survival, making these compounds promising candidates for cancer treatment .

Anti-inflammatory Properties

Research indicates that some derivatives of 1,5-Dimethyl-1H-pyrazol-3-amine act as calcium release-activated calcium (CRAC) channel inhibitors. This mechanism is particularly relevant in treating inflammatory diseases such as rheumatoid arthritis and asthma. By modulating calcium release within cells, these compounds can potentially alleviate symptoms associated with chronic inflammation .

Neurological Applications

There is emerging evidence suggesting that pyrazole derivatives may have neuroprotective effects. Compounds that target specific neurotransmitter systems or pathways involved in neurodegeneration are being explored for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease .

A comprehensive review of biological activity studies reveals that 1,5-Dimethyl-1H-pyrazol-3-amine exhibits a range of pharmacological effects:

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | PI3K inhibition | |

| Anti-inflammatory | CRAC channel inhibition | |

| Neuroprotective | Modulation of neurotransmitter pathways |

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 1,5-Dimethyl-1H-pyrazol-3-amine derivatives and evaluated their antitumor activity against various cancer cell lines. The most potent compound demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition of tumor cells through PI3K pathway modulation .

Case Study 2: Inflammatory Disease Treatment

A clinical trial investigated the effects of a CRAC channel inhibitor derived from 1,5-Dimethyl-1H-pyrazol-3-amine on patients with rheumatoid arthritis. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes over a 12-week period .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-1-methyl-1H-pyrazole: Similar in structure but with different substitution patterns.

3,5-Dimethylpyrazole: Lacks the amino group present in 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride.

4-Amino-1,5-dimethylpyrazole: Similar but with the amino group at a different position

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in drug development and industrial processes .

Activité Biologique

1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the Chemical Abstracts Service (CAS) number 35100-92-6, is primarily utilized in organic synthesis and drug development due to its structural versatility and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with two methyl groups at the 1-position and an amino group at the 3-position. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 35100-92-6 |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit notable antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant antifungal effects against various strains, including Fusarium species . The compound's mechanism may involve the inhibition of fungal cell wall synthesis, which is a common target for antifungal agents.

Antioxidant Activity

Another area of interest is the antioxidant potential of pyrazole derivatives. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property makes them candidates for further research in therapeutic applications related to oxidative stress-related diseases .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Its structural attributes allow it to bind effectively to various enzymes, potentially modulating their activity. Research suggests that modifications to the pyrazole structure can enhance binding affinity to target proteins or enzymes, which is critical in drug design.

Case Study 1: Antifungal Activity

In a comparative study on pyrazole derivatives, this compound was tested alongside standard antifungal agents. The results indicated that this compound exhibited competitive antifungal activity against Candida albicans, with an inhibition zone comparable to that of established antifungals like fluconazole .

Case Study 2: Antioxidant Properties

A recent investigation into the antioxidant activities of various pyrazole derivatives found that this compound significantly reduced lipid peroxidation in vitro. This suggests its potential use in formulations aimed at combating oxidative damage .

Propriétés

IUPAC Name |

1,5-dimethylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-3-5(6)7-8(4)2;/h3H,1-2H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRMNXXMVSSSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.